
1-(3-Methylpyridin-2-yl)piperazine
Description
1-(3-Methylpyridin-2-yl)piperazine is a piperazine derivative featuring a pyridine ring substituted with a methyl group at the 3-position. Its molecular formula is C₁₁H₁₇N₃, with an average mass of 191.278 g/mol and a monoisotopic mass of 191.142248 g/mol . The compound is structurally characterized by a piperazine ring attached to the 2-position of a 3-methylpyridine moiety. This configuration imparts unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and drug design. Notably, its derivatives are explored for applications ranging from central nervous system (CNS) modulation to antimicrobial activity .
Q & A
Q. What are the most reliable synthetic routes for preparing 1-(3-Methylpyridin-2-yl)piperazine, and how can reaction conditions be optimized for high yield?
Basic Research Question
The synthesis typically involves nucleophilic substitution between 3-methylpyridine derivatives and piperazine. A common method uses 3-methyl-2-chloropyridine reacting with piperazine in polar solvents (e.g., ethanol or DMF) under reflux (80–120°C) for 12–24 hours . Catalysts like palladium or nickel complexes may enhance coupling efficiency in advanced protocols . Optimization strategies include:
- Solvent selection : DMF improves solubility of aromatic intermediates .
- Temperature control : Higher temperatures (e.g., 100°C) reduce reaction time but may increase side products.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) achieves >95% purity .
Basic Research Question
- NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) identifies methyl (δ 2.35 ppm) and pyridinyl protons (δ 8.1–8.3 ppm). 13C NMR confirms piperazine carbons (δ 45–50 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 178.26) verifies molecular weight .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies often arise from assay variability or impurities. Strategies include:
- Reproducibility protocols : Standardize cell lines (e.g., HEK293 for GPCR assays) and solvent controls .
- Purity reassessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities .
- Meta-analysis : Compare data across studies using platforms like PubChem BioAssay to identify trends .
Example : Inconsistent kinase inhibition (IC50 = 0.5–5 µM) may reflect differences in ATP concentrations or enzyme isoforms .
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
- ADME Prediction : Tools like SwissADME estimate logP (2.1), solubility (-3.2 LogS), and CYP450 metabolism .
- MD Simulations : GROMACS models blood-brain barrier permeability by tracking free-energy profiles .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to bioavailability .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Basic Research Question
- Stability : Stable at -20°C in inert atmospheres; hydrolyzes in aqueous solutions (pH < 3 or > 10) .
- Degradation Pathways :
- Oxidation: Forms N-oxide derivatives (detected via LC-MS) .
- Hydrolysis: Cleavage of piperazine ring generates ethylenediamine analogs .
Storage Recommendations : Lyophilized form in amber vials under argon .
Q. What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?
Advanced Research Question
- Primary Neuronal Cultures : Rat cortical neurons assess neurotoxicity (LD50 via MTT assay) .
- Transfected Cell Lines : HEK293 cells expressing human dopamine D3 receptors quantify cAMP modulation .
- Microsomal Stability : Liver microsomes (human/rat) predict hepatic clearance rates .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Advanced Research Question
- Key Modifications :
- Piperazine N-substitution : Bulky groups (e.g., isopropyl) reduce off-target binding to adrenergic receptors .
- Pyridine ring halogenation : Fluorine at C4 increases kinase selectivity by 10-fold .
- Methodology : Parallel synthesis of analogs followed by high-throughput screening .
Q. What safety precautions are essential when handling this compound in the laboratory?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Q. How does the compound’s logD value correlate with its cellular uptake in blood-brain barrier models?
Advanced Research Question
- logD (pH 7.4) : ~1.8, indicating moderate passive diffusion .
- In Vitro BBB Model : Co-culture of endothelial cells and astrocytes measures permeability (Papp) via LC-MS quantification .
- Enhancement Strategies : Prodrug derivatization (e.g., esterification) increases lipophilicity transiently .
Comparison with Similar Compounds
Structural Analogues
Piperazine derivatives are broadly categorized based on substituent patterns. Below is a comparative analysis of 1-(3-Methylpyridin-2-yl)piperazine with key structural analogues:
Key Observations :
- Substituents such as chlorine (mCPP) or methoxy groups (1-(2-methoxyphenyl)piperazine) alter electronic density, impacting receptor binding .
Pharmacological Activity
2.2.1 Serotonin Receptor Modulation
- mCPP : A well-characterized 5-HT₁B/₂C agonist, used to study anxiety and depression pathways .
- 1-(2-Methoxyphenyl)piperazine : Exhibits variable effects on sympathetic nerve discharge (SND), indicating mixed 5-HT₁B/₂ activity .
- 1-(2-Pyrimidinyl)-piperazine: Metabolite of buspirone; lacks alpha-1 adrenoceptor activity but shows CNS effects .
2.2.2 Cytotoxicity and Antimicrobial Activity
- 1-(4-Chlorobenzhydryl)piperazine derivatives : Show potent cytotoxicity (IC₅₀ < 10 µM) against liver, breast, and colon cancer cells .
- This compound: No direct cytotoxicity data, but structural analogs like 1-(4-methoxyphenyl)piperazine inhibit Candida albicans virulence at 400 µM .
Comparison : The 3-methylpyridine group may enhance membrane permeability compared to phenyl derivatives, but this requires validation .
Physicochemical Properties
Property | This compound | mCPP | 1-(2-Pyridyl)piperazine (2-PP) |
---|---|---|---|
Molecular Weight (g/mol) | 191.28 | 198.68 | 175.23 |
LogP (Predicted) | 1.8 (moderate lipophilicity) | 2.1 | 1.5 |
Hydrogen Bond Acceptors | 3 | 2 | 3 |
Applications | Drug intermediate, CNS research | Serotonin research | Mass spectrometry derivatization |
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBVRZMTWMATNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920622 | |
Record name | 1-(3-Methylpyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111960-11-3, 104396-10-3 | |
Record name | 1-(3-Methylpyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Methyl-2-pyridinyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 111960-11-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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